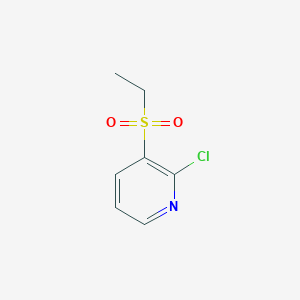

![molecular formula C9H15Cl2N3O2 B2412105 Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride CAS No. 2243513-65-5](/img/structure/B2412105.png)

Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride” is a chemical compound with the molecular formula C7H12ClN3 . It is listed under CAS No. 2243513-65-5.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl pyrazolo-pyridine-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For example, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl pyrazolo-pyridine-carboxylates .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties :

- Novel methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were prepared from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates by treatment with the Vilsmeier–Haack reagent, revealing a favored geometry with a boat conformation in the dihydropyridine system and a planar pyrazole ring (Verdecia et al., 1996).

- A study on the structure of spontaneous transformation products of similar compounds in crystal and solution demonstrated the existence of zwitterions with a proton localized on the nitrogen atom of the piperidine ring (Gubaidullin et al., 2014).

Application in Material Science and Corrosion Inhibition :

- Pyrazolo[3,4-b]pyridine derivatives synthesized using ultrasonic irradiation in aqueous medium showed potential as corrosion inhibitors for mild steel in hydrochloric acid, suggesting their applicability in material science and engineering (Dandia et al., 2013).

Structural and Optical Properties :

- The structural and optical characteristics of certain pyrazolo[4,3-b]pyridine derivatives were investigated, revealing their monoclinic polycrystalline nature and potential applications in photovoltaic devices (Zedan et al., 2020).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds of the pyrazolo[4,3-b]pyridine class have been studied for their potential role in various biochemical pathways .

Mode of Action

It’s known that n-boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates, which were converted to the corresponding tert -butyl carboxylates via intermediate carboxylic acids .

Biochemical Pathways

Compounds of the pyrazolo[4,3-b]pyridine class have been associated with various biochemical pathways .

Result of Action

Compounds of the pyrazolo[4,3-b]pyridine class have been associated with various biological effects .

Propiedades

IUPAC Name |

methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.2ClH/c1-12-8-3-6(9(13)14-2)4-10-7(8)5-11-12;;/h5-6,10H,3-4H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQVIUJBWDWBCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)NCC(C2)C(=O)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(N,N-dibutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2412023.png)

![2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2412026.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2412029.png)

![2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B2412030.png)

![1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2412032.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2412035.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2412038.png)

![6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2412040.png)

![N-(4-chlorophenyl)-4-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B2412042.png)

![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2412044.png)